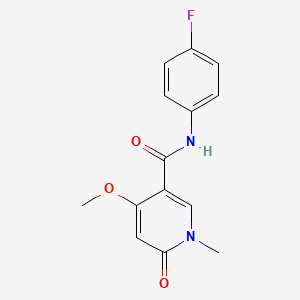
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide, commonly referred to as FST-100, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has led to the synthesis of heterocyclic compounds incorporating sulfamoyl moieties, aiming to utilize them as antimicrobial agents. This involves creating a variety of derivatives through reactions with different agents to produce compounds with potential for antimicrobial application. These synthesized compounds have shown promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimicrobial Evaluation
The antimicrobial evaluation of novel synthesized compounds, including thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety, has been conducted. These studies indicate the potential for these compounds to serve as antimicrobial agents, showcasing a promising avenue for future antimicrobial drug development (Darwish et al., 2014).
Pharmacological Studies
The pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors highlights the pursuit of more potent inhibitors for therapeutic applications. These studies are essential for understanding the mechanisms of action and potential therapeutic uses of such compounds in treating diseases associated with glutaminase activity (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c21-15-8-10-17(11-9-15)28(24,25)19(18-7-4-12-27-18)13-22-20(23)14-26-16-5-2-1-3-6-16/h1-12,19H,13-14H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERUGNBMOGBIHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

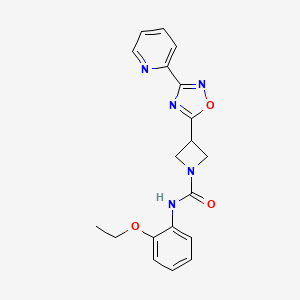
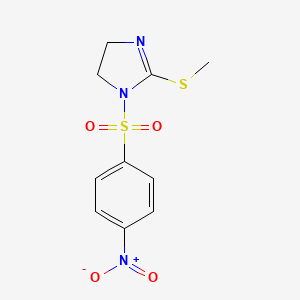
![2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2388252.png)
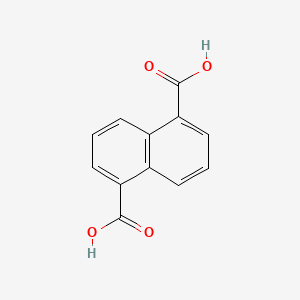
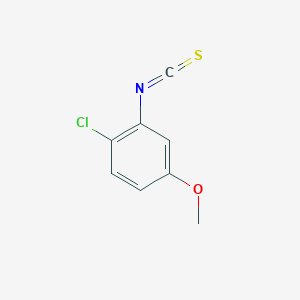
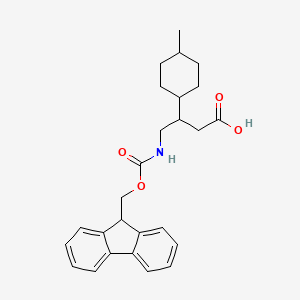
![3-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2388259.png)
![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B2388260.png)
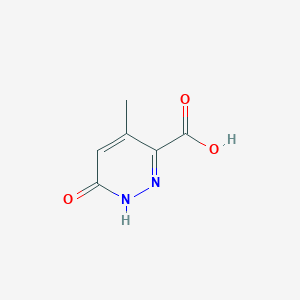
![4,7-Dimethyl-2-phenacyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388264.png)
![N-(2-furylmethyl)-2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2388266.png)

